4-(1H-pyrazol-1-yl)piperidine hydrochloride

Description

Structural Classification and Significance Within Heterocyclic Chemistry

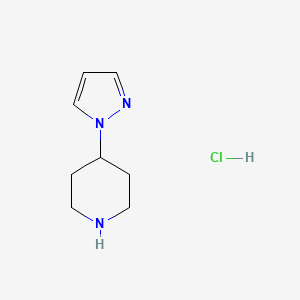

4-(1H-Pyrazol-1-yl)piperidine hydrochloride is a heterocyclic compound comprising two distinct ring systems: a piperidine (six-membered saturated ring with one nitrogen atom) and a pyrazole (five-membered aromatic ring with two adjacent nitrogen atoms). The hydrochloride salt enhances its stability and solubility in polar solvents.

Structural Significance :

- Piperidine : A foundational scaffold in medicinal chemistry due to its conformational flexibility and ability to mimic bioactive molecules.

- Pyrazole : A privileged aromatic heterocycle with applications in agrochemicals, pharmaceuticals, and materials science.

The fusion of these rings creates a hybrid structure with enhanced electronic and steric properties, making it valuable for drug discovery and coordination chemistry.

| Key Structural Features | Description |

|---|---|

| Piperidine Ring | Saturated six-membered ring with one nitrogen atom (basic amine functionality). |

| Pyrazole Ring | Aromatic five-membered ring with two adjacent nitrogen atoms. |

| Hydrochloride Salt | Improves crystallinity and aqueous solubility. |

Historical Context and Development of Pyrazole-Substituted Piperidines

Pyrazole derivatives were first synthesized in the late 19th century, with Ludwig Knorr coining the term "pyrazole" in 1883. The integration of pyrazole into piperidine frameworks emerged in the 20th century, driven by the need for bioactive molecules with improved pharmacokinetic profiles.

Milestones :

- Early Synthesis : Initial methods focused on cyclocondensation reactions using hydrazines and diketones.

- Modern Applications : Pyrazole-substituted piperidines are now key intermediates in antiviral, anticancer, and anti-inflammatory agents.

The hydrochloride form of 4-(1H-pyrazol-1-yl)piperidine gained prominence in the 21st century as a versatile building block for high-throughput screening libraries.

Physicochemical Properties and Structural Characteristics

The compound’s properties are critical for its handling and application in synthetic chemistry:

The SMILES notation (C1(N2N=CC=C2)CCNCC1.Cl) and InChIKey (QIVLZAHUIMYJEM-UHFFFAOYSA-N) provide precise structural descriptors.

Chemical Nomenclature and Identification Parameters

Systematic Nomenclature :

Synonyms :

Regulatory and Commercial Identifiers :

| Identifier | Value |

|---|---|

| CAS No. | 690261-87-1 |

| EC Number | Not assigned |

| HS Code | 2933990090 (heterocyclic compounds with nitrogen) |

This compound’s nomenclature and identifiers ensure unambiguous communication across chemical databases and regulatory frameworks.

Propriétés

IUPAC Name |

4-pyrazol-1-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;/h1,4,7-9H,2-3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJCGVNDIQCAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1181458-83-2 | |

| Record name | Piperidine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-87-1 | |

| Record name | Piperidine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690261-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Activité Biologique

4-(1H-pyrazol-1-yl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrazole moiety. The structural formula can be represented as:

This compound's unique structure contributes to its interaction with various biological targets, making it a candidate for multiple therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes.

Target Interactions:

- Receptor Binding: Compounds with a piperazine or piperidine structure often exhibit binding affinity to neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to their psychotropic effects.

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those linked to cancer progression and inflammation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies: In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound showed IC50 values ranging from 0.28 µM to 0.39 µM, indicating potent antiproliferative effects .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess antimicrobial properties against various pathogens. Preliminary studies suggest that this compound may inhibit bacterial growth, although specific data on this compound is limited .

Case Study 1: Anticancer Efficacy

In a study assessing the effects of various pyrazole derivatives on cancer cell lines, this compound was highlighted for its significant inhibition of cell growth in MCF-7 cells. The study noted that the mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of pyrazole compounds, including this derivative, in models of neurodegenerative diseases. The findings suggested that it could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics typical of piperazine derivatives. Studies indicate that the compound exhibits moderate bioavailability and is metabolized primarily through hepatic pathways .

Applications De Recherche Scientifique

Medicinal Chemistry

4-(1H-pyrazol-1-yl)piperidine hydrochloride serves as a valuable building block in the synthesis of novel therapeutic agents. Its derivatives are being explored for their potential in treating various diseases, including:

- Neurological Disorders : Compounds derived from this structure have shown promise in modulating neurotransmitter systems, which may be beneficial for conditions such as depression and anxiety.

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the growth of cancer cell lines. For instance, studies have reported IC50 values ranging from 2.43 to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, making it a candidate for treating inflammatory diseases.

Biological Research

The compound is utilized in receptor binding studies and enzyme inhibition assays. It has been noted for its interactions with various biological targets, influencing signaling pathways relevant to disease progression.

Industrial Applications

In addition to its pharmaceutical uses, this compound is explored in the production of agrochemicals and specialty chemicals. Its chemical properties make it suitable for applications in catalysis and organic electronics.

Case Studies and Experimental Data

Numerous studies have documented the biological activities of this compound:

- Study on Anticancer Activity : Research demonstrated that derivatives of this compound significantly inhibited cell proliferation in various cancer models, suggesting potential as an anticancer agent.

- Inflammatory Response Modulation : Experimental data indicated that treatment with this compound reduced levels of inflammatory markers in vitro, supporting its use in anti-inflammatory therapies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of 4-(1H-pyrazol-1-yl)piperidine hydrochloride and its analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 690261-87-1 | C₈H₁₂ClN₃ | 201.7 | Pyrazole at piperidine 4-position; HCl salt |

| 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl | 1235440-58-0 | C₁₃H₁₇ClN₄ | 264.76 | Triazole replaces pyrazole; phenyl substitution |

| 4-(4-Methyl-1H-pyrazol-3-yl)piperidine HCl | 2702587-75-3 | C₉H₁₆ClN₃ | 201.7 | Methyl group on pyrazole; altered ring position |

| 4-(1H-Pyrazol-4-yl)piperidine hydrochloride | 2208744-60-7 | C₈H₁₂ClN₃ | 201.7 | Pyrazole attached at piperidine 4-yl position |

| Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate HCl | 1779124-74-1 | C₁₁H₁₈ClN₃O₂ | 274.20 | Ester functional group on pyrazole |

Key Observations :

- Positional Isomerism : 4-(1H-Pyrazol-4-yl)piperidine HCl (2208744-60-7) differs in pyrazole attachment position, which may influence conformational flexibility and receptor binding .

- Functional Group Modifications : The ethyl carboxylate derivative (1779124-74-1) adds hydrophilicity and metabolic liability compared to the parent compound .

Pharmacological Profiles

- 4-(1H-Pyrazol-1-yl)piperidine HCl : Often used in kinase inhibitor research due to its ability to chelate metal ions and interact with ATP-binding pockets .

- Methyl-Substituted Derivatives (e.g., 2702587-75-3) : Enhanced lipophilicity may improve blood-brain barrier penetration, relevant in CNS drug design .

Physicochemical Properties and Stability

| Property | 4-(1H-Pyrazol-1-yl)piperidine HCl | 4-(3-Phenyl-1H-triazol-5-yl)piperidine HCl | 4-(4-Methyl-1H-pyrazol-3-yl)piperidine HCl |

|---|---|---|---|

| Water Solubility | High (due to HCl salt) | Moderate | Moderate |

| LogP (Predicted) | 1.2 | 2.5 | 1.8 |

| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Stable up to 190°C |

Stability Notes:

Méthodes De Préparation

Direct Nucleophilic Substitution Approach

- Reactants : 1H-pyrazole and a piperidine derivative (often halogenated, e.g., 4-chloropiperidine).

- Conditions : The reaction is generally carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base Usage : A strong base like sodium hydride or potassium carbonate is used to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.

- Temperature : Elevated temperatures (often 80–120°C) are applied to drive the substitution reaction.

- Outcome : Formation of 4-(1H-pyrazol-1-yl)piperidine, which can be isolated and purified.

This method is widely used due to its straightforwardness and relatively high yields. It is adaptable to scale-up and industrial production, where continuous flow reactors may be employed to improve efficiency and product purity.

Microwave-Assisted Synthesis

- Technique : Microwave irradiation is applied to accelerate reaction kinetics.

- Advantages : Significant reduction in reaction time from days to minutes, improved yields, and cleaner product profiles.

- Process : The pyrazole and piperidine precursors are mixed in a suitable solvent and subjected to controlled microwave heating in sealed vessels.

- Example : Similar pyrazolyl compounds have been synthesized using microwave-assisted protocols, which can be adapted for this compound.

Continuous Flow Synthesis

- Description : Continuous flow reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time.

- Benefits : Enhanced reproducibility, scalability, and safety.

- Application : The condensation of hydrazines with 1,3-dicarbonyl compounds under flow conditions has been demonstrated to yield pyrazole derivatives efficiently, suggesting applicability to the target compound's synthesis.

Preparation of Hydrochloride Salt

Once the free base 4-(1H-pyrazol-1-yl)piperidine is synthesized, it is converted to its hydrochloride salt to improve stability and handling:

- Method : Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Isolation : The hydrochloride salt precipitates out and is collected by filtration.

- Drying : The solid is dried under vacuum at moderate temperatures (around 50°C).

- Result : Pure this compound as a stable, off-white solid.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1H-pyrazole + 4-chloropiperidine + K2CO3, DMF, 100°C | Nucleophilic substitution to form pyrazolyl piperidine | 70–85 | Base deprotonates pyrazole; aprotic solvent facilitates reaction |

| 2 | Treatment with HCl in ethanol | Formation of hydrochloride salt | >90 | Precipitation and isolation of salt |

| 3 | Purification by recrystallization or chromatography | Purification | — | Ensures high purity for pharmaceutical use |

Research Findings and Optimization

- Microwave vs. Conventional Heating : Microwave-assisted synthesis reduces reaction times drastically (minutes vs. hours/days) and often improves yields and purity.

- Continuous Flow Advantages : Flow chemistry enables scale-up with consistent quality and reduced reaction times, suitable for industrial production.

- Base Selection : Potassium carbonate and sodium hydride are commonly employed; choice depends on substrate sensitivity and desired reaction rate.

- Solvent Effects : Aprotic solvents like DMF and DMSO are preferred for their ability to dissolve reactants and stabilize reaction intermediates.

- Salt Formation : Conversion to hydrochloride salt improves compound stability, solubility, and crystallinity, which are critical for downstream pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Features | Reaction Time | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Nucleophilic Substitution | Base-mediated coupling in aprotic solvent | Hours to days | 70–85% | Well-established, scalable | Longer reaction time |

| Microwave-Assisted Synthesis | Controlled microwave heating | Minutes | 80–90% | Rapid, improved yields | Requires specialized equipment |

| Continuous Flow Synthesis | Flow reactor with controlled parameters | Minutes to hours | Comparable to batch | Scalable, reproducible | Initial setup cost |

| Hydrochloride Salt Formation | Acid treatment of free base | 0.5–1 hour | >90% | Improved stability and handling | Additional purification step |

Q & A

Q. What are the standard synthetic routes for 4-(1H-pyrazol-1-yl)piperidine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized with pyrazole groups via Pd-catalyzed cross-coupling or nucleophilic displacement under inert conditions. Key parameters include:

- Reagent Selection : Use anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis .

- Temperature Control : Reactions are often conducted at 60–80°C to balance kinetics and side reactions .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (ethanol/water) is recommended .

Optimization via Design of Experiments (DoE) can systematically vary factors like molar ratios, temperature, and catalyst loading to maximize yield .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d6 or CDCl3) to confirm piperidine and pyrazole ring connectivity. Key peaks include pyrazole C-H (~7.5–8.5 ppm) and piperidine protons (1.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; compound may cause respiratory irritation (H333) .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational reaction design methods improve the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict intermediates and transition states, identifying energy-efficient pathways . For example:

- Transition State Analysis : Identifies steric hindrance in pyrazole-piperidine coupling .

- Solvent Optimization : COSMO-RS simulations suggest polar aprotic solvents (e.g., DMF) improve reaction kinetics .

Experimental validation using microfluidic reactors can rapidly test predicted conditions .

Q. How should researchers address contradictory spectral data during structural characterization?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR, MS, and X-ray crystallography (if crystals are obtainable) .

- Dynamic NMR : Resolve conformational ambiguities (e.g., piperidine ring puckering) by variable-temperature studies .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in batch data .

Q. What are the challenges in scaling up synthesis from laboratory to pilot scale?

- Methodological Answer :

- Reactor Design : Transition from batch to flow chemistry to manage exothermic reactions and improve heat transfer .

- Separation Efficiency : Optimize centrifugation or membrane filtration for hydrochloride salt precipitation .

- Process Control : Use PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer :

- Target Engagement : The piperidine-pyrazole scaffold is a privileged structure in kinase inhibitors (e.g., JAK2, EGFR). SAR studies focus on substituent effects at the pyrazole N1 and piperidine C4 positions .

- Solubility Optimization : Salt formation (e.g., hydrochloride) enhances bioavailability for in vivo assays .

- Toxicity Screening : Use Ames tests and hepatocyte assays to assess genotoxicity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.